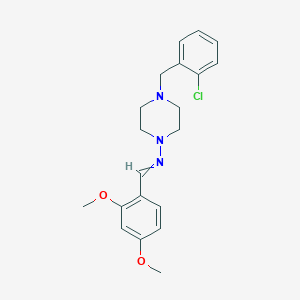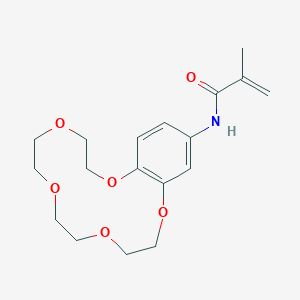
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It also has antioxidant properties, which may help protect cells from oxidative damage. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications. It has been shown to have activity against a variety of diseases, making it a promising candidate for drug development. However, one limitation is that the compound is relatively complex to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline. One area of focus could be on developing more efficient and cost-effective methods for synthesizing the compound. Another area of research could be on investigating the compound's potential in the treatment of other diseases, such as viral infections or inflammatory disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 2-phenoxybutyric acid with 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-methyl-1-(2-phenoxybutanoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has neuroprotective effects and has been investigated for its potential in the treatment of Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-3-19(24-17-7-5-4-6-8-17)20(23)22-14(2)9-10-15-13-16(21)11-12-18(15)22/h4-8,11-14,19H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCRJRZWGLFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C(CCC2=C1C=CC(=C2)F)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenoxybutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)
![7-(2,3-difluorobenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5971986.png)

![2-[1-benzyl-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5972009.png)


![4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine](/img/structure/B5972028.png)
![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)
![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)

![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
